molecular formula C24H21N5O5 B6552026 5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040673-70-8

5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6552026
CAS No.: 1040673-70-8
M. Wt: 459.5 g/mol
InChI Key: NIBFIRFADMIKGT-UHFFFAOYSA-N
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Description

The compound “5-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 1,2,4-oxadiazole ring and methoxyphenyl groups.

Properties

IUPAC Name

5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5/c1-31-19-7-5-4-6-16(19)17-13-18-24(30)28(10-11-29(18)26-17)14-22-25-23(27-34-22)15-8-9-20(32-2)21(12-15)33-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBFIRFADMIKGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Insights :

  • Electronic Effects : The 2-methoxyphenyl group in Compound A may confer steric hindrance distinct from the 4-chlorophenyl substituent in , altering solubility or receptor affinity.
  • Core Heterocycles: Replacement of the pyrazinone core with pyrimidinone (e.g., MK66 in ) eliminates one nitrogen atom, modifying electron distribution and hydrogen-bonding capacity.

Key Challenges :

  • The steric bulk of the 3,4-dimethoxyphenyl group in Compound A may complicate cyclization steps, requiring optimized conditions (e.g., TMSCl catalysis as in ).
  • Regioselectivity in oxadiazole formation must be controlled to avoid isomeric byproducts.

Physicochemical and Functional Properties

Limited data are available for Compound A, but inferences can be drawn from analogues:

  • Solubility : Methoxy groups generally enhance hydrophilicity compared to chloro or methyl substituents (e.g., vs. Compound A ).
  • Stability : The 1,2,4-oxadiazole ring is less prone to hydrolysis than 1,3,4-oxadiazoles , suggesting superior stability for Compound A in aqueous environments.

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